![molecular formula C15H20O4 B1532113 Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate CAS No. 1158137-06-4](/img/structure/B1532113.png)
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
Overview
Description
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, also known as 4-Methyl-2-methoxy-4-(prop-1-en-1-yl)phenoxy-butanoate, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the phenoxyacetic acid family, and its chemical structure is composed of a butanoic acid backbone with a phenoxyacetic acid moiety at the end. The compound has been studied for its potential use in drug synthesis, as a synthetic intermediate, and as a tool in biochemical research.
Scientific Research Applications
Fluorogenic Labeling for HPLC Analysis
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with structural similarities, has been utilized as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This method allows for the selective and rapid detection of thiols, demonstrating its application in the determination of compounds like L-cysteine in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Butenolide and Butyrolactone Derivatives
Research on the asymmetric synthesis of butenolide and butyrolactone derivatives involves the use of related chemical structures. This includes the reaction of 2-trimethylsiloxyfuran and 4-methoxy-2-trimethylsiloxyfuran with various derivatives, demonstrating the potential of such compounds as substrates for natural product synthesis (Pelter, Ward, & Sirit, 1994).
Reaction with Adamantan-2-amine
The reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine showcases the compound's reactivity, leading to the formation of target amides and demonstrating its potential for creating novel chemical structures (Novakov et al., 2017).
Catalysis Research
Research into catalysis has explored highly active and selective catalysts for the production of various esters, involving palladium complexes and related compounds. This highlights the compound's relevance in developing efficient catalytic processes (Clegg et al., 1999).
Properties
IUPAC Name |
methyl 4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDDQZRQKQNLCW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


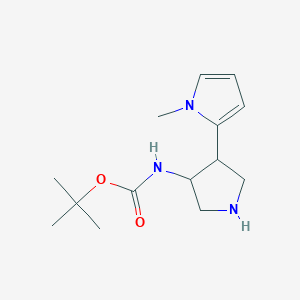
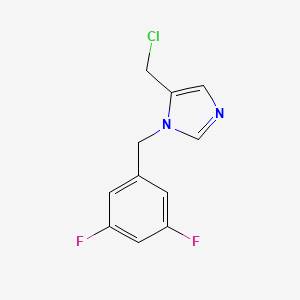
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
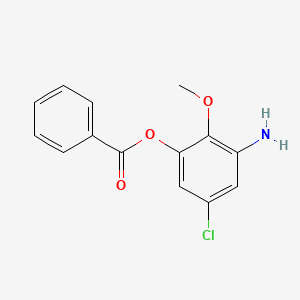
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
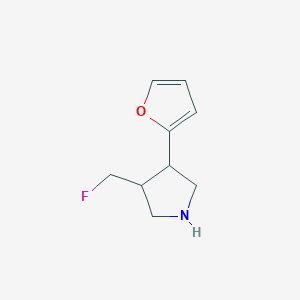
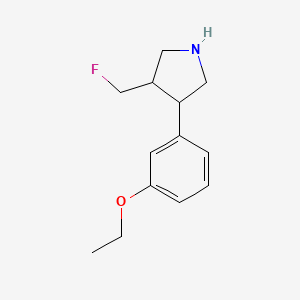
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
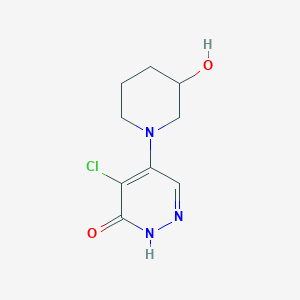
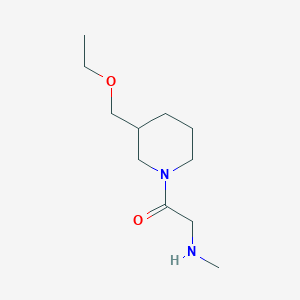
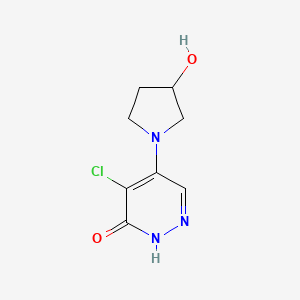
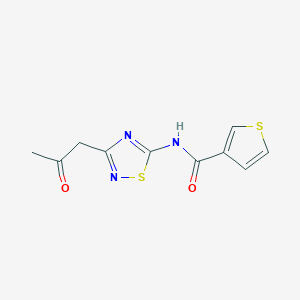
![2,4,6-Tribromobenzo[d]thiazole](/img/structure/B1532053.png)
